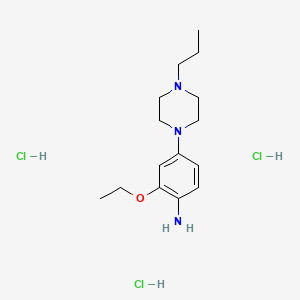![molecular formula C18H16ClNOS2 B2995863 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034564-53-7](/img/structure/B2995863.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that features both thiophene and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the 2-(2-chlorophenyl)acetyl chloride: : This is typically done by reacting 2-chlorophenyl acetic acid with thionyl chloride in the presence of a solvent such as dichloromethane under reflux conditions.
Coupling with 2,3'-bithiophen: : The 2-(2-chlorophenyl)acetyl chloride is then reacted with 2,3'-bithiophen-5-yl ethylamine in the presence of a base such as triethylamine to form the target compound.
Purification: : The resulting compound is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, these synthetic routes can be optimized for higher yields and cost-effectiveness. This involves the use of automated synthesisers and continuous flow reactors to handle large volumes of reagents and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the chlorophenyl group or the thiophene rings, leading to the formation of corresponding dihydro compounds.
Substitution: : Electrophilic substitution reactions can occur at the thiophene rings, introducing different substituents to further modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are common reducing agents.
Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The oxidation of the thiophene rings produces sulfoxides or sulfones, while reduction of the chlorophenyl group yields dihydro derivatives. Substitution reactions yield various modified thiophene derivatives.
Applications De Recherche Scientifique
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: : The compound can be studied for its interactions with biological molecules, providing insights into biochemical pathways.
Industry: : Used in the development of novel materials with specific properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects is often studied in the context of its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Signal transduction pathways or metabolic pathways where the compound either inhibits or activates specific steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Similar structure but with different substitution patterns on the thiophene ring.
N-(2-([3,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Differs in the position of the bithiophene linkage.
N-(2-(furan-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Furan ring instead of thiophene.
Uniqueness
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide is unique due to its specific bithiophene linkage and chlorophenyl substitution, which confer distinct electronic and steric properties. These features make it a valuable compound for further modifications and applications in various fields.
Hope this fulfills your needs!
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS2/c19-16-4-2-1-3-13(16)11-18(21)20-9-7-15-5-6-17(23-15)14-8-10-22-12-14/h1-6,8,10,12H,7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSFDDOQIXFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)
![(2S,3S)-3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B2995787.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)
![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)



